
Senecionan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Senecionan is an alkaloid fundamental parent and a pyrrolizine alkaloid.
Wissenschaftliche Forschungsanwendungen
Metabolism and Hepatotoxicity
Senecionine, a hepatotoxic pyrrolizidine alkaloid, undergoes metabolism in the liver. He et al. (2010) identified the role of UDP-glucuronosyltransferase isozyme in senecionine glucuronidation in human liver microsomes. This study provides insights into the metabolic pathways and potential toxicity of senecionine in the human liver (He et al., 2010).
Green et al. (1981) demonstrated the cytotoxicity of senecionine in primary cultures of adult male rat hepatocytes, suggesting its potential as a hepatotoxin and possible carcinogen (Green et al., 1981).
Anticancer Properties
Mahdavi et al. (2019) explored the anticancer effects of senecionine on prostate cancer cell lines, highlighting its cytotoxicity and potential for inducing apoptosis in cancer cells (Mahdavi et al., 2019).
Presence in Traditional Chinese Medicine
Li et al. (2008) identified senecionine in Herba Senecionis scandentis, a traditional Chinese medicinal herb, raising concerns about the safety of its use due to the hepatotoxic and tumorigenic nature of pyrrolizidine alkaloids like senecionine (Li et al., 2008).
Yang et al. (2017) discovered that inhibition of Drp1 could protect against senecionine-induced mitochondria-mediated apoptosis in hepatocytes, suggesting a new avenue for treating hepatotoxicity induced by pyrrolizidine alkaloids (Yang et al., 2017).
Chemical Diversity and Biological Function
Urones et al. (1988) investigated the chemical diversity of pyrrolizidine alkaloids, including senecionine, in Senecio species, providing insights into the biological functions and variation of these compounds (Urones et al., 1988).
Widjaja et al. (2022) utilized physiologically-based kinetic modeling to predict the in vivo relative potency of senecionine N-oxide, demonstrating the usefulness of such models in understanding the pharmacokinetics and potential risks of pyrrolizidine alkaloids (Widjaja et al., 2022).
Miranda et al. (1991) studied the role of cytochrome P450IIIA4 in the metabolism of senecionine in the human liver, providing important information on its bioactivation and detoxication pathways (Miranda et al., 1991).
Hartmann & Dierich (1998) explored the chemical diversity and variation of pyrrolizidine alkaloids like senecionine in plants, shedding light on their role in plant defense mechanisms (Hartmann & Dierich, 1998).
Eigenschaften
Molekularformel |
C18H29NO2 |
|---|---|
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
(1R,4Z,6R,7S,17R)-4-ethylidene-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene |
InChI |
InChI=1S/C18H29NO2/c1-4-15-9-13(2)14(3)10-20-12-16-5-7-19-8-6-17(18(16)19)21-11-15/h4-5,13-14,17-18H,6-12H2,1-3H3/b15-4-/t13-,14-,17-,18-/m1/s1 |
InChI-Schlüssel |
HJOOXTWCVPOHPT-MNHUKLIDSA-N |
Isomerische SMILES |
C/C=C\1/C[C@H]([C@@H](COCC2=CCN3[C@H]2[C@@H](CC3)OC1)C)C |
Kanonische SMILES |
CC=C1CC(C(COCC2=CCN3C2C(CC3)OC1)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




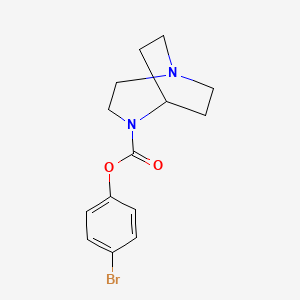
![2-[(3R,5R)-5-[(9E,11E,13E)-hexadeca-9,11,13-trienyl]-3,5-dimethyl-dioxolan-3-yl]acetic Acid](/img/structure/B1242870.png)




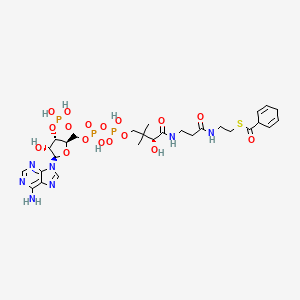
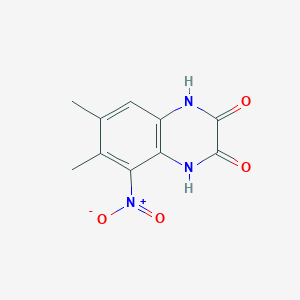
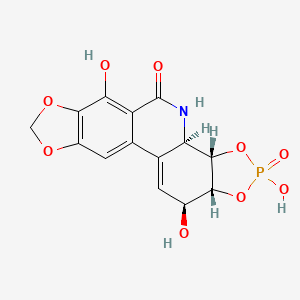
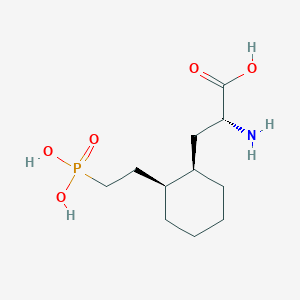


![(2Z)-2-[2-[(1R,2S,8aS)-5,5,8a-trimethylspiro[3,4,4a,6,7,8-hexahydro-1H-naphthalene-2,2'-oxirane]-1-yl]ethylidene]butanedial](/img/structure/B1242891.png)